Product packaging for Magaldrate anhydrous(Cat. No.:CAS No. 125514-69-4)

Magaldrate anhydrous

Cat. No.: B590406
CAS No.: 125514-69-4
M. Wt: 1097.287
InChI Key: NNGFFDRXGAELQA-UHFFFAOYSA-A
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Description

Historical Development of Magaldrate (B1229754) as a Complex Inorganic Compound

The journey of magaldrate began in the mid-20th century, with its initial synthesis and subsequent patenting. The German chemist Gunther Hallmann is credited with the first synthesis of magaldrate, which was patented on February 2, 1960, by Byk Gulden Lomberg Chemische Fabrik in Germany. wikipedia.org The compound was developed to address the growing need for effective antacid preparations to manage gastrointestinal disorders characterized by excess stomach acid. justdial.com

Early research focused on combining aluminum and magnesium compounds to create a substance with a dual-action mechanism. justdial.com This led to the creation of magaldrate, a complex of aluminum hydroxide (B78521) and magnesium hydroxide. justdial.com Over the decades, its efficacy in neutralizing gastric acid and providing a protective effect on the gastric mucosa led to its widespread adoption in clinical practice. ijsr.netjustdial.com In 1983, it was registered as the original drug Riopan. wikipedia.org The development of magaldrate reflects the ongoing evolution of pharmaceutical science in creating innovative therapeutic agents. justdial.com

Chemical Nomenclature and Structural Archetype of Magaldrate Anhydrous

Magaldrate is a complex chemical entity with a defined, albeit variable, structure. It is chemically described as a hydrated complex of hydroxymagnesium aluminate or aluminum magnesium hydroxide sulfate (B86663). pardrugs.comdrugs.com

The chemical formula for magaldrate is often represented as Al₅Mg₁₀(OH)₃₁(SO₄)₂, which can also exist in a hydrated form (Al₅Mg₁₀(OH)₃₁(SO₄)₂·xH₂O). pardrugs.comaiespharmachem.com The anhydrous form, as the name suggests, is devoid of water molecules. The United States Pharmacopeia (USP) specifies that the anhydrous form should contain between 29.0% and 40.0% magnesium oxide (MgO) and 18.0% to 26.0% aluminum oxide (Al₂O₃).

Structurally, magaldrate possesses a unique lattice-layered crystalline structure, similar to the naturally occurring minerals hydrotalcite and motukoreaite. elementis.comgoogle.com This structure consists of layers of aluminum and magnesium hydroxides connected by water and sulfate bridges. spipharma.com This crystalline nature contributes to its stability. spipharma.com X-ray diffraction (XRD) is a key technique used to confirm the crystallinity and lattice parameters of magaldrate.

Property Value
IUPAC Name Magnesium aluminate monohydrate wikipedia.org
CAS Number 74978-16-8 pardrugs.com
Molecular Formula Al₅Mg₁₀(OH)₃₁(SO₄)₂ pardrugs.com
Molecular Weight 1097.38 g/mol pardrugs.com
Physical State White or almost white, crystalline powder pardrugs.com
Solubility Practically insoluble in water and ethanol (B145695) (96%). Soluble in dilute mineral acids. pardrugs.com

This table provides an interactive summary of the key chemical and physical properties of Magaldrate.

Overview of its Significance in Pharmaceutical Research and Development

Magaldrate's primary significance in pharmaceutical research and development lies in its function as an antacid. justdial.com Its mechanism of action involves the rapid neutralization of gastric acid. elementis.com Upon contact with the acidic environment of the stomach, it dissociates to release magnesium and aluminum ions, which then react with hydrochloric acid to form insoluble salts, primarily magnesium and aluminum hydroxides. ijsr.net This reaction effectively neutralizes the acid. ijsr.net

Beyond simple acid neutralization, research has shown that magaldrate exhibits cytoprotective effects on the gastric mucosa. nih.gov Studies suggest it can increase mucus content and protect against lipid peroxidation in the gastric lining. nih.gov Furthermore, it has the ability to adsorb bile acids and pepsin, which can be aggressive factors in the gastrointestinal tract. elementis.com

In the realm of materials science, the layered double hydroxide (LDH) structure of magaldrate is of interest. This structure allows for the potential intercalation of other molecules, opening avenues for research into drug delivery systems and other advanced material applications. The synthesis of magaldrate itself involves controlled reactions to achieve the desired crystalline structure and purity, often starting from active aluminum hydroxide and a magnesium source. Industrial processes focus on producing a stable and rehydratable powder for formulation into various pharmaceutical products. google.comgoogleapis.com The global market for magaldrate was valued at approximately USD 1.4 billion in 2023 and is projected to grow, indicating its continued importance in pharmaceuticals. datahorizzonresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al5H31Mg10O39S2 B590406 Magaldrate anhydrous CAS No. 125514-69-4

Properties

CAS No.

125514-69-4

Molecular Formula

Al5H31Mg10O39S2

Molecular Weight

1097.287

IUPAC Name

pentaaluminum;decamagnesium;hentriacontahydroxide;disulfate

InChI

InChI=1S/5Al.10Mg.2H2O4S.31H2O/c;;;;;;;;;;;;;;;2*1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;;2*(H2,1,2,3,4);31*1H2/q5*+3;10*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-35

InChI Key

NNGFFDRXGAELQA-UHFFFAOYSA-A

SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3]

Synonyms

Aluminum magnesium hydroxide sulfate (Al5Mg10(OH)31(SO4)2)

Origin of Product

United States

Synthetic Pathways and Manufacturing Engineering of Magaldrate Anhydrous

Reaction Mechanisms and Kinetics in Magaldrate (B1229754) Synthesis

The formation of magaldrate is a complex process involving the simultaneous precipitation and reaction of its precursors. It is generally understood to proceed through the formation of a layered double hydroxide (B78521) (LDH) structure, characteristic of hydrotalcite-like compounds. researchgate.netresearchgate.net

The reaction mechanism can be conceptualized in the following stages:

Dissolution and Hydrolysis: The aluminum and magnesium precursors dissolve and hydrolyze in the aqueous medium. In acidic or near-neutral conditions, this leads to the formation of hydrated metal ions.

Nucleation and Co-precipitation: As the pH is controlled, the aluminum and magnesium hydroxides co-precipitate. The sulfate (B86663) ions present in the solution are intercalated between the positively charged brucite-like layers [Mg(OH)₂] containing substituted Al³⁺ ions. This forms the characteristic layered structure of magaldrate. researchgate.net

Crystal Growth and Aging: The initially formed precipitate undergoes a period of aging, typically lasting from 10 to 24 hours, during which the crystal structure becomes more ordered and stable. google.comgoogle.com

The kinetics of the reaction are influenced by several factors. The reaction of active aluminum hydroxide with a sulfate source can be visually monitored by the generation of gas (if carbonate-containing precursors are used), and the subsequent addition of magnesium oxide can be followed by an increase in temperature. google.com Studies using ²⁷Al NMR have shown that the neutralization of magaldrate by acid involves a steady increase in the hexaaquoaluminum cation, which differs from the reaction kinetics of simple mixtures of aluminum and magnesium hydroxide gels. researchgate.net

Process Design and Optimization in Industrial Production

Industrial manufacturing of magaldrate has evolved to favor processes that are more efficient, economical, and environmentally friendly. The primary goal is to produce a high-purity product with consistent properties, while minimizing time-consuming and costly steps like filtration and washing. google.com

Co-precipitation Methodologies

Co-precipitation is the cornerstone of magaldrate synthesis. researchgate.netthaiscience.info Modern methods have been optimized to overcome the drawbacks of earlier techniques, which often involved precipitation from highly alkaline solutions (e.g., using sodium aluminate) and resulted in products heavily contaminated with sodium salts. These older methods required extensive washing times, sometimes up to 800 minutes, to reduce impurities to acceptable levels.

A significant advancement is a process where active aluminum hydroxide is reacted with stoichiometric amounts of a sulfate source and active magnesium oxide. google.comgoogle.com This "in-situ" reaction forms a magaldrate paste directly, which can be processed further without the need for filtration or washing to remove by-products. google.com This approach not only saves time and reduces manufacturing costs but also allows for the production of more concentrated magaldrate pastes (up to 30% by weight) compared to the 10-13% concentrations achievable with older filtration techniques. google.comgoogle.com

Control of Critical Process Parameters (Temperature, pH, Mixing Intensity)

The quality and consistency of magaldrate are highly dependent on the strict control of several critical process parameters during synthesis.

ParameterControl Range/ConditionRationale and Impact on Product Quality
Temperature ≤ 50°CPrevents thermal degradation of the hydroxide precursors and ensures the formation of the desired crystalline structure. Higher temperatures can alter reactivity.
pH < 7.0 (during reaction), 8.0 - 10.5 (final product)Maintaining a pH below 7.0 is crucial to prevent the incorporation of atmospheric carbon dioxide, which can react with magnesium oxide to form magnesium carbonate, altering the stoichiometry and efficacy. The final pH of the suspension is typically between 8.0 and 10.5. aiespharmachem.comgoogle.com
Mixing Intensity Vigorous/High-ShearEnsures homogeneous dispersion of reactants, prevents localized pH fluctuations, and promotes the formation of uniform particles. Inadequate mixing can lead to an inhomogeneous product.
Aging Time 10 - 24 hoursAllows for the crystallization and stabilization of the magaldrate structure, leading to a more ordered and effective final product. google.comgoogle.com

Purification Techniques and By-product Mitigation (e.g., Sodium Residues)

A key objective in modern magaldrate manufacturing is the mitigation of by-products at the source. Traditional methods, which used precursors like sodium aluminate and magnesium sulfate, generated significant quantities of sodium sulfate as a by-product. chemicalbook.com The removal of these soluble salts required extensive and time-consuming washing of the filter cake. google.com

The innovative approach of reacting stoichiometric quantities of active aluminum hydroxide, a sulfate source (like sulfuric acid or aluminum sulfate), and magnesium oxide largely eliminates the formation of soluble salt by-products. google.comgoogle.com This process yields a magaldrate paste that is substantially free of impurities like sodium residues (e.g., as low as 0.007%), making the purification step of washing obsolete. google.com This not only streamlines the manufacturing process but also significantly reduces water consumption and wastewater treatment requirements.

Post-Synthesis Processing and Particle Engineering

After the chemical synthesis and aging are complete, the resulting magaldrate paste undergoes further processing to convert it into a stable and marketable form, either as a liquid suspension or a dry powder.

Homogenization: The aged paste is often passed through a colloid mill. google.comgoogle.com This high-shear process reduces particle size, improves the consistency and stability of the suspension, and enhances reactivity.

Drying: To produce magaldrate anhydrous powder, the paste is dried using methods designed to preserve the compound's structure and properties.

Spray Drying: This is a common and effective method where the magaldrate paste is atomized into a stream of hot air (e.g., 150–200°C). It rapidly removes water to produce a free-flowing powder with low moisture content while preserving the crystalline structure.

Roller Drying: This technique can also be used and typically yields denser flakes suitable for tablet manufacturing.

These post-synthesis steps are crucial for particle engineering, determining the final physical characteristics of the magaldrate, such as particle size distribution and flowability, which are critical for its formulation into final products.

Drying Technologies (e.g., Spray Drying, Lyophilization)

The final step in producing this compound from its paste or slurry form is the removal of water through drying. The chosen technology for this stage is critical as it dictates the final physical properties and stability of the powder. The most prevalent methods in pharmaceutical manufacturing are spray drying and lyophilization.

Spray Drying: This is a widely used, single-step process that converts a liquid slurry into a dry powder. pharmtech.com The magaldrate paste is atomized into fine droplets inside a chamber where they are met with a stream of hot gas. pharmtech.commybiologydictionary.com The rapid evaporation of water from the droplets results in the formation of dry particles, which are then collected, typically by a cyclone separator. pharmtech.com

Key parameters in spray drying, such as inlet and outlet temperatures, feed rate, and atomization pressure, are carefully controlled to achieve the desired particle characteristics. pharmtech.comjfrm.ru For magaldrate, typical inlet temperatures can range from 150°C to 330°C, producing a free-flowing powder with a final moisture content of 10% or less. This method is favored for its speed, scalability, and cost-effectiveness, making it suitable for large-scale industrial production. pharmtech.combiopharma.co.uk

Lyophilization (Freeze-Drying): This is a more gentle, multi-step process that involves freezing the material and then reducing the pressure to allow the frozen water to sublimate directly from a solid to a gas. mybiologydictionary.com This technique avoids the high temperatures associated with spray drying, which can be beneficial for heat-sensitive materials. mybiologydictionary.comspecialtysolutions.co

The process begins with freezing the magaldrate gel in a controlled manner to manage ice crystal structure, followed by a primary drying phase under a vacuum to remove unbound water via sublimation. biopharma.co.uk While lyophilization excels at preserving the structure and bioactivity of delicate substances, it is a significantly slower and more expensive process compared to spray drying, often taking from 12 hours to several days to complete. pharmtech.combiopharma.co.uk It is generally preferred for products where stability and structural integrity are paramount and for smaller-scale productions. pharmtech.com

Influence of Drying on Physicochemical Attributes and Rehydratability

The drying method employed has a profound impact on the resulting physicochemical properties of this compound powder, including particle size, morphology, density, solubility, and rehydratability.

Particle Morphology and Size: Spray drying typically produces spherical particles, which can be either smooth or have dented surfaces, and may form agglomerates. researchgate.net The particle size can be engineered by manipulating the spray drying parameters. pharmtech.com In contrast, lyophilization often results in a porous, flaky, or cake-like structure. specialtysolutions.comdpi.com To achieve a powdered form from a lyophilized cake, a subsequent milling step is required, which is not necessary with spray drying. pharmtech.com

Solubility and Rehydratability: Rehydratability, the ability of the dried powder to readily form a suspension in water, is a crucial quality attribute. This property is closely linked to solubility and particle characteristics. Studies on other materials show that spray-dried powders generally exhibit good solubility due to the formation of small particles. mdpi.com However, the high heat used in some drying methods can negatively impact solubility and, consequently, rehydration. mdpi.comjmbfs.org

Lyophilization, by creating a porous structure, can enhance rehydratability. specialtysolutions.co For magaldrate, specific innovations have focused on improving this attribute. One patented method describes a "rehydratable magaldrate powder" which, when tested, showed significant cytoprotective activity after being admixed with water. epo.org The ability of the powder to rehydrate effectively is essential for its function in liquid antacid formulations. The use of certain excipients and processing aids, like colloidal aluminum hydroxide and citric acid, can also enhance the rehydration of magaldrate gels, although this applies primarily to hydrated forms.

The following table summarizes the general influence of these drying methods on key physicochemical attributes.

AttributeSpray DryingLyophilization (Freeze-Drying)
Process Principle Atomization into hot gas, rapid evaporation. mybiologydictionary.comFreezing followed by sublimation under vacuum. mybiologydictionary.com
Processing Time Fast (hours). pharmtech.comSlow (days). pharmtech.com
Particle Morphology Generally spherical, can be engineered. pharmtech.comresearchgate.netPorous, flaky structure. specialtysolutions.comdpi.com
Post-Processing Typically yields a powder directly. pharmtech.comOften requires a milling step to produce a powder. pharmtech.com
Thermal Stress High heat exposure. mybiologydictionary.comLow temperature, gentle process. specialtysolutions.co
Solubility Generally good, but can be affected by heat. mdpi.comExcellent, due to porous structure. specialtysolutions.co
Rehydratability Good, influenced by particle size and solubility.Excellent, facilitated by porous nature. specialtysolutions.co
Cost & Scalability Lower cost, highly scalable. pharmtech.comHigher cost, less scalable. pharmtech.com

Patent Landscape and Innovations in Magaldrate Manufacturing

The patent history for magaldrate reveals a continuous effort to refine its synthesis and improve its properties. The original synthesis was patented in 1960 by Gunther Hallmann. wikipedia.org Early methods often involved alkaline precipitation, which created products with high levels of impurities like sodium that required extensive washing, making industrial-scale production inefficient. google.com

A significant innovation came with the development of a new process that reacts active aluminum hydroxide with a water-soluble sulfate compound and active magnesium oxide. google.com This method bypasses the problematic precipitation and washing steps, allowing for the direct production of a high-purity magaldrate paste that can be dried, typically by spray drying. google.comgoogle.com This process made it possible to create more concentrated pastes (up to 30% magaldrate content) compared to the 10-13% achievable with older filtration techniques. google.com

Key patented innovations include:

Direct Synthesis without Ancillary Products: A process reacting active aluminum hydroxide, a sulfate source, and magnesium oxide in stoichiometric amounts to produce a magaldrate paste that does not require filtration or washing, simplifying the manufacturing process significantly (U.S. Patent 4,639,362A). google.com

Fluidized and Rehydratable Compositions: European Patent EP0178895A2 describes a method for fluidizing magaldrate gel using colloidal aluminum hydroxide and citric acid to enhance rehydration, particularly for liquid antacid formulations. epo.org This patent also covers "rehydratable magaldrate" produced by drying these improved gels. epo.org

Control of Carbonate Impurities: A critical aspect highlighted in patents is the need to maintain a pH below 7 during the reaction to prevent the formation of carbonate impurities, which can alter the compound's stoichiometry. google.com

The table below highlights some key patents and the innovations they introduced to the manufacturing of magaldrate.

Patent NumberAssignee/InventorKey Innovation
U.S. Patent 2,923,660 Gunther Hallmann / Byk Gulden Lomberg Chemische FabrikThe first patent for the synthesis of magnesium aluminate hydrate (B1144303) (magaldrate). wikipedia.orggoogle.com
German Patent DE-C-963182 Byk Gulden Lomberg Chemische FabrikDescribes a method of preparing magaldrate by reacting a strongly alkaline alkali aluminate solution with a magnesium salt solution. google.com
U.S. Patent 4,639,362A Giulini Chemie GmbhDetails a process for producing magaldrate paste by reacting active aluminum hydroxide, a sulfate compound, and magnesium oxide, eliminating the need for filtration and washing. google.com
European Patent EP0178895A2 / EP0178895B1 Not specified in snippetsFocuses on fluidized and rehydratable magaldrate compositions, improving suitability for liquid suspensions. epo.org

Advanced Structural and Physicochemical Characterization of Magaldrate Anhydrous

Spectroscopic Analysis for Functional Group Elucidation

Vibrational spectroscopy is a fundamental tool for identifying the functional groups within a molecule, providing insight into its chemical structure. numberanalytics.com Techniques like Infrared (IR) and Raman spectroscopy measure the vibrational modes of molecules, which are characteristic of their bonding and arrangement. numberanalytics.commdpi.com

FTIR spectroscopy is a primary method for characterizing magaldrate (B1229754) anhydrous. It is particularly effective in confirming the presence of key functional groups that define its structure. The analysis of magaldrate's FTIR spectrum reveals characteristic absorption bands corresponding to its core components.

Key findings from FTIR analysis include:

Hydroxyl (OH⁻) Groups: The presence of hydroxyl groups is a defining feature of the magaldrate structure. These groups are identified by characteristic stretching and bending vibrations in the IR spectrum.

Sulfate (B86663) (SO₄²⁻) Groups: FTIR spectroscopy confirms the incorporation of sulfate ions into the compound's lattice. A distinct stretching vibration for the sulfate group is typically observed around 1100 cm⁻¹.

Interaction Studies: FTIR is also utilized in stability studies to monitor potential chemical interactions or degradation, such as sulfate hydrolysis, when magaldrate is formulated with other substances. researchgate.net The technique can detect changes in the vibrational bands that would indicate an alteration of the chemical structure.

Functional Group Characteristic Vibration **Approximate Wavenumber (cm⁻¹) **Reference
Sulfate (SO₄²⁻)Stretching~1100
Hydroxyl (OH⁻)Stretching and BendingNot specified in results

While FTIR is the most commonly cited vibrational spectroscopic technique for routine magaldrate analysis, other methods like Raman spectroscopy also offer valuable insights into molecular structure. numberanalytics.comresearchgate.net Raman spectroscopy measures the inelastic scattering of light, providing information that is complementary to FTIR. mdpi.com It is a powerful tool for characterizing the solid state of pharmaceutical ingredients and can be used to identify crystalline forms and study molecular arrangements. mdpi.comresearchgate.net However, specific research applying Raman spectroscopy for the detailed elucidation of magaldrate anhydrous functional groups is not extensively documented in the provided literature, which relies more heavily on FTIR and X-ray diffraction for structural confirmation. acgpubs.org

Crystallographic and Solid-State Characterization

The arrangement of atoms in the solid state dictates many of the material's properties. Crystallographic techniques are essential for defining this three-dimensional structure.

X-ray diffraction (XRD) is the definitive method for confirming the crystalline structure of magaldrate. The compound is characterized as having a lattice layered, crystalline complex structure. elementis.com This structure is often described as being similar to that of the naturally occurring mineral hydrotalcite, which is a layered double hydroxide (B78521) (LDH). google.com

Key findings from XRD analysis include:

Structural Confirmation: XRD analysis confirms the unique, ordered crystal structure of magaldrate, which is crucial for its activity. google.com The diffraction pattern is a key identifier and is compared against official reference standards, such as the USP Magaldrate RS. drugfuture.comgoogle.comnewdruginfo.com

Lattice Spacing: The USP standard for magaldrate is characterized by a specific X-ray diffraction spectrum in the d-spacing range of 0.18 to 2.20 nanometers. google.comgoogle.com Conformance to this pattern, particularly in the d-spacings region below 0.257 nm, is a critical quality control parameter. drugfuture.comnewdruginfo.com

Purity Assessment: XRD can detect impurities or structural alterations. For instance, contamination with carbonate ions, which can occur if the synthesis pH is not properly controlled, results in shifted peaks in the diffraction pattern. google.com

Parameter Finding Technique Reference
Crystal StructureLayered Double Hydroxide (LDH), Hydrotalcite-likeX-Ray Diffraction (XRD) elementis.comgoogle.com
IdentificationConforms to USP Magaldrate RS patternX-Ray Diffraction (XRD) drugfuture.comgoogle.comnewdruginfo.com
Characteristic Peaksd-spacing range of 0.18 to 2.20 nmX-Ray Diffraction (XRD) google.comgoogle.com

The solid-state form of a pharmaceutical active ingredient can significantly influence its properties. While some sources describe magaldrate as a white crystalline powder scribd.compardrugs.com, others refer to its synthesis from amorphous precursors like amorphous aluminum hydroxide gel. google.compardrugs.com

Magaldrate itself is defined by its characteristic crystalline lattice structure. elementis.com The synthesis process involves the reaction of active, often amorphous, aluminum hydroxide with magnesium compounds and sulfate. google.comgoogle.com The final product, however, is a crystalline material as confirmed by XRD. google.com

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in pharmaceuticals. nih.gov For magaldrate, the literature emphasizes characterization of its single, official crystalline form as defined by pharmacopoeial standards like the USP. drugfuture.comgoogle.com While its precursors may be amorphous, and it can be part of amorphous mixtures, distinct polymorphic forms of this compound are not extensively detailed in the surveyed research. google.commdpi.com The focus remains on achieving and verifying the specific hydrotalcite-like crystal lattice. google.com

Thermal Analysis for Compositional and Stability Assessment

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are used to determine composition, such as hydration levels, and to assess thermal stability.

Thermogravimetric analysis (TGA) is a key method used for magaldrate. TGA measures the change in mass of a sample as it is heated. This technique is particularly useful for quantifying the water content in magaldrate, distinguishing between the anhydrous and various hydrated forms. Pharmacopoeial standards may specify a loss on drying test, often performed at 200°C for 4 hours, to determine the water content. newdruginfo.com

TGA is also employed in stability studies to assess the thermal decomposition profile of the compound. When heated to decomposition, magaldrate is expected to break down, forming toxic and corrosive oxides of sulfur, along with magnesium oxide and aluminum oxide. anmol.org Stability can also be assessed under accelerated conditions (e.g., 40°C/75% RH), where techniques like TGA and XRD are used to monitor for any changes in hydration or crystallinity.

Thermogravimetric Analysis (TGA) for Hydration Levels and Decomposition

Thermogravimetric Analysis (TGA) is a crucial technique for quantifying the hydration levels and observing the thermal decomposition profile of magaldrate. By precisely measuring the change in mass as a function of temperature, TGA can determine the amount of bound and unbound water within the crystal lattice.

The typical TGA curve for magaldrate shows distinct weight loss stages. An initial weight loss at lower temperatures, generally below 200°C, corresponds to the removal of surface and loosely bound water. A more significant weight loss occurs at higher temperatures, indicating the decomposition of the hydroxide components and the release of structural water. This multi-step decomposition is characteristic of the complex hydrated aluminum magnesium hydroxide structure.

Temperature RangeEventTypical Weight Loss (%)
< 200°CLoss of adsorbed and unbound water5 - 10%
200°C - 450°CDehydroxylation and decomposition25 - 35%
> 450°CFinal decomposition to metal oxides5 - 10%

Differential Scanning Calorimetry (DSC) for Phase Transitions and Excipient Interactions

Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow associated with thermal transitions in the material. For this compound, DSC scans reveal endothermic and exothermic events that correspond to dehydration, decomposition, and potential phase transitions.

A broad endothermic peak is typically observed, corresponding to the energy required for dehydration and dehydroxylation, which aligns with the weight loss seen in TGA. The absence of sharp melting peaks confirms the amorphous or poorly crystalline nature of the material after dehydration. DSC is also a valuable tool for assessing the compatibility of magaldrate with various pharmaceutical excipients. By analyzing shifts in the thermal events of a mixture compared to the individual components, potential interactions that could affect the stability or efficacy of a formulation can be identified.

Elemental and Stoichiometric Composition Analysis

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate method for determining the elemental composition of this compound. This technique is employed to verify the stoichiometric ratio of aluminum and magnesium, which is fundamental to the compound's definition and antacid properties.

The United States Pharmacopeia (USP) specifies that anhydrous magaldrate must contain the equivalent of 29.0–40.0% magnesium oxide (MgO) and 18.0–26.0% aluminum oxide (Al2O3). ICP-OES analysis provides the precise quantification of aluminum and magnesium, allowing for the calculation of their respective oxide percentages to ensure compliance with these pharmacopeial standards.

ElementTypical Content (as oxide)Pharmacopeial Limit (USP)
Magnesium (as MgO)32 - 38%29.0 - 40.0%
Aluminum (as Al2O3)20 - 24%18.0 - 26.0%

Morphological and Surface Area Characterization

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is utilized to visualize the particle morphology and surface texture of this compound. SEM images typically reveal that magaldrate consists of aggregates of small, irregularly shaped primary particles.

Specific Surface Area Determination Methods

The specific surface area of magaldrate is a critical parameter that influences its reactivity, specifically its acid-neutralizing capacity. The Brunauer-Emmett-Teller (BET) method, based on gas adsorption (typically nitrogen), is the standard technique for this measurement.

This compound is known to possess a high specific surface area, often in the range of 100 to 400 m²/g. This large surface area allows for rapid interaction with and neutralization of gastric acid. The high surface area, combined with its porous structure, facilitates the adsorption of pepsin and bile acids, contributing to its protective effects on the gastric mucosa.

ParameterTypical ValueSignificance
Specific Surface Area (BET)100 - 400 m²/gHigh reactivity and rapid acid neutralization

Mechanistic Investigations of Magaldrate Anhydrous at the Molecular and Chemical Interface

Acid Neutralization Kinetics and Buffering Capacity Studies

The primary and most immediate action of magaldrate (B1229754) is the chemical neutralization of gastric acid. glowm.com Its effectiveness is characterized by a rapid onset and a sustained buffering effect, maintaining the gastric pH in a therapeutically optimal range. nih.gov

The acid neutralization profile of magaldrate has been extensively characterized using various in vitro models designed to simulate the dynamic environment of the human stomach. These models are crucial for determining the kinetics of pH modulation.

Static Acid Neutralizing Capacity (ANC) Test: This standard method, often outlined in pharmacopoeias like the United States Pharmacopeia (USP), involves titrating the antacid with a strong acid (hydrochloric acid) and measuring the total amount of acid neutralized. scribd.com Studies using this method show that magaldrate possesses a high acid neutralizing capacity on an equal weight basis compared to many other antacids. epa.gov One gram of anhydrous magaldrate is expected to consume approximately 28.3 mL of 1 N hydrochloric acid. google.comgoogle.com

pH-Stat Titration Test: This dynamic model measures the rate at which an antacid neutralizes acid. In this test, the antacid suspension is added to an acidic solution, and a titrator automatically adds acid to maintain a constant pH (e.g., pH 3.0). The rate of added acid reflects the neutralization rate of the antacid. Studies using this method have demonstrated that magaldrate exhibits a reaction rate with acid that is significantly faster than aluminum-magnesium hydroxide (B78521) combinations. epa.gov

Rossett-Rice Test: This model simulates gastric conditions more closely by measuring the duration an antacid can maintain the pH of an artificial gastric fluid above a certain threshold (typically pH 3.0) as acid is continuously secreted. In comparative dynamic tests, magaldrate demonstrates a rapid onset of action and a prolonged duration of neutralization. epa.govtalcid.de For instance, the onset of action at pH 3 for magaldrate was found to be 20 to 56 times faster than for other common antacids, with a duration of action up to two times longer. epa.gov These studies confirm that magaldrate rapidly and consistently raises the intragastric pH to a value between 3 and 5, a range where the proteolytic activity of pepsin is significantly inhibited, without causing an acid rebound. nih.gov

The Acid Neutralizing Capacity (ANC) is a critical parameter for comparing the efficacy of different antacid formulations. It is typically expressed in milliequivalents (mEq) of hydrochloric acid neutralized per gram or per dose of the antacid. Comparative in vitro studies consistently show that magaldrate has a high ANC, surpassing that of many other commercial antacids. nih.govtalcid.de

Antacid PreparationActive IngredientsAcid Neutralizing Capacity (ANC) per Dose (mEq)
MagaldrateMagaldrate> 20
HydrotalciteHydrotalcite10 - 17
AlmasilateAlmasilate> 20
Algedrate/Mg HydroxideAluminum Hydroxide, Magnesium Hydroxide> 20
Ca/Mg CarbonateCalcium Carbonate, Magnesium Carbonate10 - 17
Al/Na CarbonateAluminum, Sodium Carbonate< 10

Data sourced from comparative in vitro studies. talcid.de

Adsorption and Interaction Mechanisms with Biological Macromolecules

Beyond its acid-neutralizing properties, magaldrate's unique crystalline lattice structure facilitates the adsorption and inactivation of substances known to be aggressive to the gastrointestinal mucosa, such as pepsin, bile acids, and lysolecithin. nih.govgoogle.comgoogle.com

Pepsin, a key digestive enzyme, contributes to mucosal damage in acidic environments. Magaldrate mitigates the peptic activity through a two-fold mechanism. Firstly, by raising the pH to between 3 and 5, it reversibly inactivates pepsin. glowm.comnih.gov Secondly, it adsorbs the inactivated pepsin molecules onto its surface, effectively removing them from the gastric contents. epha.healthnih.gov This binding is strong and not easily reversed. The sulfate (B86663) component within the magaldrate structure is thought to enhance this pepsin-inactivating capacity. In vitro models using simulated gastric fluid have confirmed this efficient adsorption.

Duodenogastric reflux can introduce bile acids and lysolecithin into the stomach, where they can cause significant mucosal injury, leading to gastritis and esophagitis. nih.gov Magaldrate has demonstrated a pronounced ability to bind these damaging agents. nih.govscirp.org In vitro studies using human gastric aspirates have quantified this adsorption, showing considerable binding of both reflux components. This action is a key differentiator from antacids that lack this strong adsorptive capacity. nih.gov

SubstanceMean Adsorption by Magaldrate (%)
Bile Acids20 - 76%
Lysolecithin59 - 96%

Data based on in vitro studies with various Al-Mg-hydroxide type antacids. nih.gov

Maximal adsorption of both bile acids and lysolecithin is typically achieved within 30 minutes of incubation, with no subsequent release of the bound molecules detected. nih.gov

Fundamental Cytoprotective Pathways and Molecular Signaling

Magaldrate also exerts a cytoprotective effect on the gastric mucosa through mechanisms independent of acid neutralization. scirp.org Research indicates that it actively stimulates the local production of endogenous protective factors.

One of the primary cytoprotective pathways involves the stimulation of prostaglandin (B15479496) E2 (PGE2) synthesis. scirp.orgnih.gov Prostaglandins play a vital role in maintaining mucosal integrity by inhibiting gastric acid production, increasing the secretion of mucus and bicarbonate, and enhancing mucosal blood flow. nih.govresearchgate.net In vitro studies using isolated human gastric mucosal cells have shown that magaldrate significantly stimulates PGE2 release. nih.gov Furthermore, in vivo studies, where biopsies were taken before and after the application of magaldrate gel during gastroscopy, confirmed an increased production of PGE2 in the gastric mucosa. nih.gov

In addition to stimulating prostaglandins, magaldrate has been shown to enhance gastric mucus secretion and stimulate the formation of other protective substances for the mucous membrane, such as Epidermal Growth Factor (EGF). epha.healthscirp.org These actions collectively strengthen the mucosal barrier, making it more resistant to injury and accelerating the healing of existing lesions. epha.health

Biochemical Pathways of Prostaglandin E2 (PGE2) Synthesis Modulation

Prostaglandin E2 (PGE2) is a critical endogenous molecule in the gastric mucosa, playing a pivotal role in maintaining mucosal integrity through the inhibition of gastric acid secretion and the stimulation of mucus and bicarbonate production. nih.govresearchgate.net Research has demonstrated that magaldrate anhydrous actively modulates the synthesis of this key cytoprotective agent.

In a significant study, the in vitro and in vivo effects of magaldrate on PGE2 synthesis in the human gastric mucosa were investigated. nih.govscirp.orgpharmacokinetica.ru The in vitro component of the study involved adding magaldrate to a suspension of isolated human gastric mucosal cells. The results indicated a significant stimulation of PGE2 release from these cells. nih.gov For the in vivo part, a magaldrate gel was applied to the gastric mucosa of human subjects during gastroscopy. Biopsies taken from the application site after 5 and 10 minutes showed a marked increase in PGE2 production compared to baseline measurements taken before the application. nih.gov These findings suggest that magaldrate's therapeutic action is not solely dependent on its acid-neutralizing ability but also involves active stimulation of the endogenous synthesis of PGE2, thereby enhancing the natural defense mechanisms of the gastric mucosa. nih.gov The cytoprotective effect of magaldrate, which was observed to be diminished by the cyclooxygenase inhibitor indomethacin, further supports the role of prostaglandin synthesis in its mechanism of action. scirp.orgresearchgate.net

Study Design Model Key Findings Reference
In VitroSuspension of isolated human gastric mucosal cellsMagaldrate significantly stimulated the release of Prostaglandin E2. nih.gov
In VivoHuman gastric mucosa during gastroscopyTopical application of magaldrate gel resulted in increased Prostaglandin E2 production in mucosal biopsies. nih.gov

Mechanisms of Gastric Mucus Secretion Enhancement

The gastric mucus layer serves as a primary defense mechanism, forming a physical barrier that protects the underlying epithelium from the corrosive effects of gastric acid and pepsin. ijsr.netteachmephysiology.com this compound has been shown to enhance this protective mucus barrier through direct and indirect actions.

Studies in rat models have demonstrated that pretreatment with magaldrate leads to a significant increase in gastric mucus content. scirp.orgresearchgate.net One of the proposed mechanisms for this is the alteration of the biochemical composition of the mucus. Research has indicated that magaldrate administration results in a significant increase in the total carbohydrate content of the gastric juice. scirp.orgresearchgate.net Since glycoproteins are the major constituents of mucus, an increase in carbohydrate content suggests a more robust and potentially more viscous mucus layer, thereby enhancing its protective qualities.

Furthermore, the stimulatory effect of magaldrate on PGE2 synthesis, as discussed in the previous section, is a well-established pathway for increasing gastric mucus secretion. nih.govresearchgate.netteachmephysiology.com Prostaglandins, particularly of the E series, are known to be potent stimulators of mucus release from gastric epithelial cells. Therefore, by increasing the local concentration of PGE2, magaldrate indirectly promotes the secretion of a protective mucus layer. This dual action—directly influencing the composition of mucus and indirectly stimulating its secretion via the prostaglandin pathway—highlights the comprehensive nature of magaldrate's gastroprotective effects.

Experimental Model Parameter Measured Result of Magaldrate Administration Reference
Ethanol-induced gastric ulcer in ratsMucus ContentSignificant increase scirp.orgresearchgate.net
Aspirin plus pylorus-ligation in ratsTotal Carbohydrate (TC) in gastric juiceSignificant increase scirp.orgresearchgate.net

Cell Monolayer Studies on Epithelial Barrier Function (e.g., TEER assays)

The integrity of the gastric epithelial barrier is crucial for preventing the back-diffusion of hydrogen ions and other luminal aggressors that can lead to mucosal injury. This barrier is formed by a continuous layer of epithelial cells sealed together by tight junctions. news-medical.netcellqart.com A well-established in vitro method to assess the integrity of such epithelial barriers is the measurement of Transepithelial Electrical Resistance (TEER). nih.govnih.gov TEER assays quantify the resistance to the flow of an electrical current across a cell monolayer, with higher TEER values generally indicating a more intact and less permeable barrier. rarediseasesjournal.com This technique is commonly employed using cell lines such as Caco-2, which can form polarized monolayers with functional tight junctions, mimicking the intestinal barrier. nih.govresearchgate.netnih.gov

Formulation Science and Stability Engineering for Magaldrate Anhydrous Systems

Preformulation Studies and Drug-Excipient Compatibility

Preformulation studies are foundational to developing a stable dosage form. For magaldrate (B1229754) anhydrous, these studies are crucial for characterizing potential interactions with excipients that could compromise the product's quality and shelf-life. The primary goal is to identify and mitigate risks associated with both chemical and physical incompatibilities.

Identification of Chemical Interaction Pathways (e.g., Oxidation, Hydrolysis)

Chemical interactions involve the alteration of the molecular structure of the active pharmaceutical ingredient (API) or excipients, potentially leading to degradation and loss of potency. ich.org For magaldrate anhydrous, the principal theoretical pathways for chemical degradation are hydrolysis and oxidation.

Hydrolysis : This pathway involves the reaction of a compound with water, leading to the cleavage of chemical bonds. iipseries.orgpharmaceutical-journal.com Given that magaldrate is a hydrated aluminum magnesium hydroxide (B78521) sulfate (B86663), it is susceptible to hydrolytic reactions. nih.gov The sulfate component, in particular, can undergo hydrolysis. Studies on related compounds, such as aluminum sulfate, confirm that they can hydrolyze in aqueous environments, a reaction influenced by temperature and pH. sciencemadness.orggoogle.com Such a reaction in magaldrate could lead to the dissociation of sulfate ions and alteration of the hydroxide lattice structure.

Oxidation : This process involves the loss of electrons from a molecule and can be initiated by heat, light, or trace metals. pharmaceutical-journal.com While less studied than hydrolysis, oxidation is a common degradation pathway for many pharmaceutical compounds. pharmaceutical-journal.com The metallic components of magaldrate (aluminum and magnesium) are already in oxidized states (Al³⁺ and Mg²⁺). However, interactions with oxidative impurities present in excipients could potentially occur, although specific degradation pathways for magaldrate itself via oxidation are not extensively detailed in the available literature. Forced degradation studies performed on products containing magaldrate routinely include oxidative stress conditions (e.g., using hydrogen peroxide) to confirm the stability-indicating nature of analytical methods. researchgate.netnih.gov

Methodologies for Compatibility Screening (e.g., Stress Testing, Vial-in-Vial Setups)

Screening for drug-excipient compatibility is a mandatory step in formulation development to select appropriate excipients. pharmaexcipients.comnih.gov

Stress Testing : As part of forced degradation studies, stress testing is employed to understand the inherent stability of a drug substance. scispace.com This involves exposing the API and its blends with various excipients to exaggerated conditions of heat, humidity, light, and chemical stress (acid, base, oxidation). scispace.com For magaldrate-excipient blends, samples would be stored at elevated temperatures and humidity (e.g., 50°C, 60°C, and 75% RH or higher) and analyzed at specified time points for the appearance of degradants or significant changes in physical properties. scispace.com

Vial-in-Vial Setups : Modern, high-throughput screening methods have been developed to accelerate compatibility studies. A novel vial-in-vial approach has been proposed to enhance the detection of potential incompatibilities. pharmaexcipients.comnih.gov In this setup, a blend of the drug and excipient is placed in an inner, open vial, which is then sealed inside a larger vial containing a saturated salt solution to maintain a specific relative humidity. This system is then stored under accelerated temperature conditions (e.g., 40°C). nih.govnih.gov This method maximizes the stress on the sample in a controlled manner, allowing for a more rapid and discriminating assessment of excipient compatibility compared to traditional methods. pharmaexcipients.comnih.gov

Degradation Kinetics and Stability Profile Determination

Accelerated Stability Testing Protocols (ICH Guidelines)

Accelerated stability studies are designed to increase the rate of chemical and physical degradation by using exaggerated storage conditions. metropack.eu The data obtained is used to predict the long-term stability profile of the product. These studies are governed by the International Council for Harmonisation (ICH) Q1A(R2) guidelines. ich.org At least three primary batches of the drug product should be subjected to testing. purple-diamond.com The standard storage conditions and minimum testing periods are outlined in the table below.

Study TypeStorage ConditionMinimum Time Period
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Data sourced from ICH Guidelines. ich.orgpurple-diamond.com

For long-term studies, testing frequency should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter. ich.org For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended. ich.orgich.org If a significant change occurs during accelerated testing, additional testing at an intermediate condition is required. ich.orgich.org

Characterization of Degradation Products and Mechanisms (e.g., Sulfate Hydrolysis)

A critical component of stability testing is the identification and characterization of any significant degradation products. Forced degradation studies are initially performed to generate these products. researchgate.net

Degradation Kinetics : The study of degradation kinetics aims to determine the rate at which a drug degrades and the order of the reaction (e.g., zero-order, first-order). slideshare.net This information is vital for predicting the shelf-life of a product under various environmental conditions. While specific degradation kinetic data for this compound is not detailed in the reviewed scientific literature, such studies would involve subjecting it to stress conditions (hydrolysis, oxidation, heat) and measuring the loss of the parent compound over time using a stability-indicating analytical method. ejournal.by

Sulfate Hydrolysis Mechanism : As a hydrated aluminum magnesium hydroxide sulfate, a primary suspected degradation mechanism for magaldrate is the hydrolysis of its sulfate groups. In an aqueous environment, particularly when subjected to heat or pH extremes, the sulfate ions (SO₄²⁻) may be released from the complex structure. This would likely result in the formation of simpler, more stable aluminum and magnesium hydroxides (Al(OH)₃ and Mg(OH)₂) and the release of sulfuric acid, which would then be neutralized by the basic components of the molecule. While the hydrolysis of aluminum sulfate compounds is a known chemical process, specific studies identifying the exact resultant structures from magaldrate degradation under pharmaceutical storage conditions are not extensively documented. sciencemadness.orggoogle.comusgs.gov

Influence of Environmental Stressors (Humidity, Temperature, Light)

The chemical and physical stability of this compound, like many pharmaceutical powders, is significantly influenced by environmental conditions. Understanding the impact of humidity, temperature, and light is critical for developing robust formulations with a predictable shelf life.

Humidity: this compound is susceptible to moisture. As a hygroscopic material, it can adsorb water from the atmosphere, which can lead to several stability issues. Increased moisture content can induce physical changes such as particle agglomeration, caking, and altered flow properties, which are detrimental to manufacturing processes like tableting. Chemically, the presence of water can affect the complex structure of magaldrate, potentially altering its acid-neutralizing capacity and rate of reaction. The management of moisture is therefore a primary concern in both storage and formulation.

Temperature: Elevated temperatures can accelerate chemical degradation reactions and promote physical changes in the formulation. For this compound, thermal stress may lead to changes in its hydration state and crystalline structure. In a formulated product, temperature can also affect the stability of excipients, leading to drug-excipient interactions that could compromise the product's quality and performance. Stability studies for magaldrate formulations typically include accelerated testing at high temperatures to predict long-term stability under normal storage conditions.

Light: While inorganic compounds like this compound are often less susceptible to photodegradation than organic molecules, exposure to light, particularly UV radiation, can sometimes provide the energy to initiate degradative reactions, especially in the presence of photosensitive excipients. Therefore, protection from light is a standard precautionary measure in pharmaceutical packaging. Studies on cinacalcet (B1662232) oral suspensions, for example, utilized amber plastic bottles to mitigate potential light-induced degradation, a common practice for ensuring photostability. nih.gov

Strategies for Enhanced Formulation Stability (e.g., Desiccants, Excipient Selection)

To counteract the effects of environmental stressors, several strategies are employed during formulation development and packaging.

Desiccants: Given the moisture sensitivity of this compound, controlling the humidity within the product packaging is a key stability-enhancing strategy. streampeakgroup.com Desiccants, such as silica (B1680970) gel or molecular sieves, are often incorporated into the packaging of solid dosage forms to adsorb any moisture that permeates the container closure system. pharmaguideline.com This creates a low-humidity microenvironment that protects the product from moisture-induced degradation, thereby preserving its physical and chemical integrity throughout its shelf life. streampeakgroup.com Regulatory bodies like the FDA and EMA consider desiccants a functional component of the packaging system, requiring documentation of their material, compatibility, and performance. streampeakgroup.com

Excipient Selection: The choice of excipients is paramount to the stability of the final formulation. pharmaguideline.com

Hygroscopicity: Excipients should be selected based on their own hygroscopicity and their interaction with this compound. In some cases, a hygroscopic excipient may act as a "sacrificial protectant," preferentially adsorbing available moisture. researchgate.net However, highly hygroscopic excipients can also lead to deliquescence at high relative humidity, which could accelerate the degradation of the active ingredient. researchgate.net

Compatibility: Chemical compatibility between this compound and the chosen excipients is crucial. Incompatible excipients can lead to degradation products that may affect the product's performance. For instance, buffers like citrate (B86180) and phosphate (B84403) are often used to maintain a stable pH in liquid formulations, which can be critical for the stability of the active ingredient. pharmaguideline.com

Protective Barriers: Formulation strategies such as microencapsulation or film coating can create a physical barrier around the this compound particles, reducing their exposure to environmental factors. nih.govresearchgate.net The choice of polymer for film coating is critical, as it must effectively prevent moisture ingress. nih.gov

Advanced Formulation Concepts and Development

Control of Particle Size Distribution and Material Flow Properties

The physical properties of this compound powder, particularly its particle size distribution (PSD) and flowability, are critical quality attributes (CQAs) that significantly impact downstream processing and final product performance. continuuspharma.com

Particle Size Distribution (PSD): Control over PSD is essential for several reasons. In solid dosage forms like tablets, PSD influences content uniformity, tabletability, and dissolution rate. researchgate.net For suspensions, particle size is critical for mouthfeel, stability (sedimentation rate), and reactivity. A narrow PSD is often desired to ensure batch-to-batch consistency. hanningfield.com For example, in tableting, a desirable distribution might have a d90 of 800-900 microns, with a small percentage of fines (2-3% below 150 microns) to fill interstitial spaces between larger particles, aiding compaction. hanningfield.com Techniques such as milling and granulation are employed to achieve the target PSD.

Material Flow Properties: The ability of a powder to flow uniformly is crucial for high-speed manufacturing, especially for direct compression tableting. scribd.com Poor flow can lead to variations in tablet weight and, consequently, inaccurate dosing. nih.gov Several parameters are used to characterize powder flow, including:

Angle of Repose: This measures the internal friction between particles. Lower angles generally indicate better flowability. scribd.comijcps.org

Bulk and Tapped Density: The difference between these values is used to calculate the Carr's Index and Hausner Ratio, which are common indicators of powder flowability and compressibility.

To improve the poor intrinsic flowability of fine powders, flow activators or glidants are often added to the formulation.

Table 1: Effect of Common Glidants on Powder Flow Properties
GlidantTypical Concentration (%)Mechanism of ActionImpact on Flowability
Talc1 - 5Reduces interparticle friction by adhering to the surface of host particles.Generally provides good flow improvement. ijcps.org
Magnesium Stearate0.25 - 2Acts as a lubricant and glidant by forming a boundary layer on particles.Effective at low concentrations, but can negatively impact tablet hardness and dissolution if over-mixed. nih.govijcps.org
Colloidal Silicon Dioxide0.1 - 0.5Reduces particle cohesion and adhesion by adsorbing onto particle surfaces and reducing van der Waals forces.Highly effective at very low concentrations.

Development of Rehydratable and Colloidal Compositions

Liquid antacid suspensions are often preferred for their rapid onset of action and large surface area for acid neutralization. google.com However, they are bulky and more expensive to ship and store than solid forms. googleapis.comepo.org This has driven the development of rehydratable Magaldrate powders that can be reconstituted into a colloidal suspension.

A significant challenge is that Magaldrate gel, when dried using standard methods like spray drying, yields a powder that does not readily rehydrate back to its original smooth, colloidal state. googleapis.com The resulting mixture is often gritty and less effective. googleapis.com To overcome this, advanced formulation techniques have been developed, as detailed in several patents. These methods involve co-processing the wet, undried Magaldrate gel with specific fluidizers and other excipients before the drying step. google.com

A successful approach involves a dual-fluidizer system combined with a polyhydric alcohol: google.com

First Fluidizer: An aluminum hydroxide gel with colloidal properties. epo.org

Second Fluidizer: A pharmaceutically acceptable citrate ion source, such as citric acid or potassium citrate. epo.orggoogle.com

Polyhydric Alcohol: An agent like sorbitol is included to aid in the rehydration process. google.com

The mixture of wet Magaldrate gel and these excipients is then dried to produce a powder. google.com This powder, when mixed with water, can be reconstituted into a fluid, pharmaceutically elegant colloidal suspension that retains the high acid-neutralizing capacity and favorable rheological properties of the original gel. googleapis.comgoogle.com This innovation combines the stability and logistical advantages of a solid with the therapeutic benefits of a liquid formulation. epo.org

In Vitro Dissolution Kinetics in Physiologically Relevant Media

To predict the in vivo performance of this compound formulations, it is essential to study their dissolution kinetics in media that accurately simulate the conditions of the human gastrointestinal (GI) tract. nih.gov Simple dissolution tests in hydrochloric acid are insufficient. The dissolution of Magaldrate is pH-dependent, involving the release of magnesium and the conversion of aluminum hydroxide. nih.gov

Biorelevant Media: Modern approaches utilize biorelevant media, which are designed to mimic the composition of human gastric and intestinal fluids. scielo.brnih.gov These media provide a more accurate forecast of in vivo drug behavior compared to standard pharmacopoeial buffers. nih.gov

Table 2: Composition of Common Physiologically Relevant Dissolution Media
MediumSimulated ConditionTypical pHKey Components
Simulated Gastric Fluid (SGF)Fasted Stomach1.2Sodium Chloride, Pepsin, HCl. bioduro.com
Fasted State Simulated Gastric Fluid (FaSSGF)Fasted Stomach1.6Sodium Taurocholate, Lecithin, Pepsin, Buffer, NaCl. scielo.br
Simulated Intestinal Fluid (SIF)Fasted Intestine6.8Potassium Phosphate Monobasic, Pancreatin, NaOH. bioduro.com
Fasted State Simulated Intestinal Fluid (FaSSIF)Fasted Intestine6.5Sodium Taurocholate, Lecithin, Maleic acid, NaOH, NaCl. nih.gov
Fed State Simulated Intestinal Fluid (FeSSIF)Fed Intestine5.0Higher concentrations of Sodium Taurocholate and Lecithin, Glyceryl monooleate, Sodium oleate.

Studies using these media reveal critical information about how a formulation will behave in the GI tract. For a compound like Magaldrate, dissolution in FaSSGF is important for its initial acid-neutralizing action. semanticscholar.org

Two-Stage Dissolution Models: To better simulate the transit from the stomach to the intestine, two-stage or "transfer" models are used. biorelevant.com In this method, the formulation is first exposed to a gastric medium (e.g., FaSSGF) for a set period, after which the medium is converted into an intestinal medium (e.g., FaSSIF) by adding a concentrated buffer. biorelevant.comdtu.dk This approach is particularly valuable for understanding if the active ingredient will precipitate or remain in a supersaturated state upon the pH shift from the acidic stomach to the more neutral small intestine. biorelevant.com

Application of Computational and Machine Learning Approaches in Formulation Optimization

Modern pharmaceutical development is increasingly leveraging computational tools and machine learning to accelerate formulation design, reduce experimental work, and achieve a deeper mechanistic understanding. drug-dev.comnih.gov

Quality by Design (QbD): The QbD framework is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.govresearchgate.netresearchgate.net For this compound formulations, this involves:

Defining a Quality Target Product Profile (QTPP): Identifying the desired characteristics of the final product (e.g., acid-neutralizing capacity, stability, particle size). researchgate.net

Identifying Critical Quality Attributes (CQAs): Measurable properties of the product that must be controlled to ensure the desired quality. nih.gov

Linking Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) to CQAs: Using risk assessment and Design of Experiments (DoE) to understand how raw material properties (CMAs) and manufacturing variables (CPPs) impact the final product's CQAs. nih.govnih.gov

Computational Modeling:

Molecular Modeling: Techniques like Molecular Dynamics (MD) and Quantum Mechanics (QM) can simulate interactions between Magaldrate and various excipients at the molecular level. drug-dev.com These simulations can help predict formulation stability, identify optimal excipients, and understand potential degradation pathways, thereby reducing the need for extensive experimental screening. drug-dev.comnih.gov

Process Modeling: Tools like Computational Fluid Dynamics (CFD) and Discrete Element Method (DEM) can model manufacturing processes such as blending, granulation, and tablet compression. This allows for the optimization of process parameters to ensure desired outcomes like blend uniformity and consistent tablet properties.

Machine Learning (ML): ML algorithms and artificial neural networks (ANNs) can be trained on existing experimental data to build predictive models. nih.gov These models can be used to:

Predict formulation properties such as dissolution profiles or stability based on the composition and processing parameters. researchgate.net

Optimize formulations by rapidly screening a vast number of potential excipient combinations and concentrations in silico. researchgate.net

Support the development of a "design space" within the QbD framework, defining the multidimensional combination of process parameters that have been demonstrated to provide assurance of quality. ijsdr.org

By integrating these computational approaches, the development of this compound formulations can become more efficient, cost-effective, and scientifically driven. nih.gov

Analytical Method Development and Quality Control for Magaldrate Anhydrous

Quantitative Assay Development and Validation

Quantitative analysis of Magaldrate (B1229754) ensures that it meets the pharmacopoeial standards for its composition, which is approximately Al₅Mg₁₀(OH)₃₁(SO₄)₂. ammol.orgdrugfuture.com The United States Pharmacopeia (USP) specifies that Magaldrate should contain the equivalent of not less than 90.0 percent and not more than 105.0 percent of this formula, calculated on a dried basis. uspbpep.comammol.org

Potentiometric Titration for Active Ingredient Content and ANC

Potentiometric titration is the standard and most widely used method for the assay of Magaldrate and the determination of its Acid-Neutralizing Capacity (ANC). thepharmajournal.com The ANC is a measure of the total amount of acid that can be neutralized by the antacid. metrohm.com

The method, as described in various pharmacopoeias and analytical procedures, involves a residual or back-titration. drugfuture.commetrohm.com A precisely weighed amount of Magaldrate (e.g., around 3 grams) is dissolved in a known excess of a standardized strong acid, typically 1.0 N hydrochloric acid. drugfuture.compharmadekho.com The solution is stirred until the substance is completely dissolved. google.com The excess hydrochloric acid is then back-titrated with a standardized strong base, usually 1.0 N or 0.5 N sodium hydroxide (B78521), to a specific pH endpoint. pharmadekho.comdda.gov.np The USP specifies a stable pH of 3.5, while other procedures may use a pH of 3.0. drugfuture.comdda.gov.np The endpoint is determined potentiometrically using a calibrated pH meter. metrohm.compharmadekho.com A blank determination is performed without the Magaldrate sample to account for the total acid used. drugfuture.com

The amount of acid consumed by the Magaldrate is calculated from the difference between the blank titration and the sample titration. pharmadekho.com This value is then used to determine the percentage of Magaldrate in the sample, with each milliliter of 1 N hydrochloric acid being equivalent to 35.40 mg of Al₅Mg₁₀(OH)₃₁(SO₄)₂. uspbpep.comdrugfuture.com This method is considered reliable and accurate for determining both the active ingredient content and the functional ANC of the compound. metrohm.comnews-medical.net

A comparative study of different antacid formulations found that a Magaldrate-containing suspension had the highest ANC, highlighting the effectiveness of this compound. scribd.com

High-Performance Liquid Chromatography (HPLC) Methodologies

While titration is the standard method, High-Performance Liquid Chromatography (HPLC) offers an alternative for the quantification of Magaldrate, especially in complex matrices like oral suspensions where other active ingredients may be present. Several Reverse Phase HPLC (RP-HPLC) methods have been developed for the simultaneous estimation of Magaldrate and Simethicone in combined dosage forms. ijpir.comijrpr.com

One developed method utilizes a C18 column as the stationary phase. ijpir.comijrpr.com The mobile phase typically consists of a buffer and an organic solvent. For instance, a mixture of triethylamine (B128534) buffer and acetonitrile (B52724) (50:50 v/v) has been successfully used. ijpir.comijrpr.com The analysis is performed at a flow rate of 1.0 ml/min with UV detection at a specific wavelength, such as 227 nm. ijpir.comijrpr.com In such a system, Magaldrate can be eluted with a retention time of approximately 2.48 minutes. ijpir.com

Another RP-HPLC method uses a mobile phase of methanol (B129727) and water (80:20 v/v) with a Hypersil C18 column, detecting Magaldrate at 310 nm with a retention time of 3.031 minutes. researchgate.net These HPLC methods are validated according to ICH guidelines for parameters including accuracy, precision, linearity, and robustness, demonstrating their suitability for routine quality control analysis. ijpir.comresearchgate.net The percentage recovery for Magaldrate in these methods is typically found to be around 100%, indicating high accuracy. ijpir.com

Table 1: Example HPLC Method Parameters for Magaldrate Analysis

ParameterMethod 1Method 2
Stationary Phase Inertsil ODS 3V column, C18 (150x4.6 ID) 5µm ijpir.comijrpr.comHypersil C18 (4.6 x 150mm, 5µm) researchgate.net
Mobile Phase Triethylamine buffer and Acetonitrile (50:50) ijpir.comijrpr.comMethanol and Water (80:20 v/v) researchgate.net
Flow Rate 1.0 ml/min ijpir.com1.0 ml/min researchgate.net
Detection Wavelength 227 nm ijpir.com310 nm researchgate.net
Retention Time ~2.48 min ijpir.com~3.03 min researchgate.net

Capillary Electrophoresis and Other Separation Techniques

Capillary Electrophoresis (CE) is another advanced separation technique with potential applications in the analysis of pharmaceutical compounds like Magaldrate. pharmacompass.comedqm.eu While specific validated methods for the direct quantitative assay of Magaldrate using CE are not widely published, the technique has been successfully employed for the quantitative determination of related substances in complex antacid formulations, such as alginic acid. researchgate.netresearchgate.net The development of a CE method for Magaldrate would offer advantages in terms of simplicity, speed, and cost over HPLC. nih.gov

Beyond chromatography and electrophoresis, other analytical techniques have been explored. A simple and sensitive photometric method has been developed for the estimation of Magaldrate. thepharmajournal.comresearchgate.net This method is based on the complex formation between Magaldrate's aluminum and magnesium ions and Eriochrome Black T (EBT) at a pH of 10. thepharmajournal.comresearchgate.net The resulting stable violet-colored complex is measured spectrophotometrically at a wavelength of 527 nm. thepharmajournal.comresearchgate.net The method has been validated according to ICH guidelines and has shown to be suitable for the routine analysis of Magaldrate in bulk and tablet forms. thepharmajournal.comresearchgate.net

Table 2: Validation Parameters for Photometric Estimation of Magaldrate

Validation ParameterResult
Linearity Range (µg/mL) 1-15 thepharmajournal.com
Correlation Coefficient (R²) 0.9975 thepharmajournal.com
Accuracy (Recovery %) 100.7% - 101.6% thepharmajournal.com
LOD (µg/mL) 0.850 thepharmajournal.com
LOQ (µg/mL) 2.910 thepharmajournal.com

Impurity Profiling and Limit Tests

Controlling impurities is a critical aspect of quality control for Magaldrate anhydrous to ensure its safety and stability. Pharmacopoeial monographs specify limits for various potential impurities.

Determination of Soluble Sulfate (B86663) Content

Magaldrate is a hydroxide sulfate complex, but the level of water-soluble sulfate must be controlled. google.com Excess soluble sulfate can indicate incomplete reaction during synthesis or degradation of the compound. The USP specifies a limit test for soluble sulfates. drugfuture.comnewdruginfo.com

The procedure involves boiling a weighed sample (e.g., 1 gram) with 50.0 mL of water for 5 minutes. ammol.orgnewdruginfo.com After cooling and restoring the original volume, the mixture is filtered. ammol.orgnewdruginfo.com A portion of the clear filtrate (e.g., 2.5 mL) is then tested for sulfate content. ammol.orgnewdruginfo.com The opalescence produced is compared to that of a standard solution of sulfuric acid. ammol.org The USP limit for soluble sulfate is not more than 1.9%. ammol.orgnewdruginfo.com Improved manufacturing processes aim for even lower levels, such as ≤1.5%.

Assessment of Residual Solvents and Impurities

The assessment of other impurities, including residual solvents and elemental impurities, is crucial.

Residual Solvents: Organic volatile chemicals used or produced during the manufacturing of drug substances must be controlled. europa.eu The USP monograph for Magaldrate includes a test for Organic Volatile Impurities by Method V, using dimethyl sulfoxide (B87167) as the solvent. uspbpep.comnewdruginfo.com For substances where only Class 3 solvents (those with low toxic potential) are likely to be present, a non-specific method like Loss on Drying may be deemed sufficient. europa.eu The USP specifies a Loss on Drying test for Magaldrate, which involves drying the substance at 200°C for 4 hours; it should lose between 10.0% and 20.0% of its weight, which primarily accounts for water of hydration. ammol.orgnewdruginfo.com

Other Impurities: Pharmacopoeial methods are in place to control other potential impurities. drugfuture.comnewdruginfo.com

Soluble Chloride: A limit of 3.5% is set, determined by titrating the filtrate (from the same preparation used for soluble sulfate) with silver nitrate. ammol.orgdrugfuture.comnewdruginfo.com

Sodium: The sodium content is limited to 0.11% and is determined using flame photometry. drugfuture.comnewdruginfo.com

Arsenic: The limit is 8 ppm, as determined by Method I in the USP. uspbpep.comnewdruginfo.com

Heavy Metals: A limit of 0.006% (60 ppm) is specified for heavy metals. uspbpep.comnewdruginfo.com This test involves dissolving the substance in hydrochloric acid and comparing the color produced with a standard. newdruginfo.com

SPI Pharma, a supplier of Magaldrate, notes the importance of testing for elemental impurities to ensure regulatory compliance. spipharma.com

Heavy Metal Contaminant Analysis

The control of heavy metal impurities in active pharmaceutical ingredients like this compound is a critical aspect of quality control, as these contaminants can pose significant health risks. Raw materials used in the synthesis of Magaldrate are often sourced from the earth's crust, which naturally contains heavy metals. Consequently, stringent analysis is required to ensure these impurities are below acceptable safety limits.

Pharmacopoeial monographs provide specific limits for heavy metals. For instance, the United States Pharmacopeia (USP) specifies a heavy metal limit of not more than 0.006% (60 ppm) and an arsenic limit of 8 ppm for Magaldrate. drugfuture.comuspbpep.comgoogle.com The British Pharmacopoeia (BP) may specify a limit of 30 ppm for heavy metals. wellonapharma.com

Various analytical techniques are employed for the determination of heavy metal content. Modern instrumental methods are preferred for their sensitivity and specificity.

Atomic Absorption Spectroscopy (AAS): This is a widely used technique for quantifying specific heavy metals in antacid preparations. rjas.ro It can be applied in either flame (F-AAS) or graphite (B72142) furnace (GF-AAS) modes, with the latter offering lower detection limits. nilu.no

Inductively Coupled Plasma (ICP): ICP-based methods, such as ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful multi-element techniques suitable for trace analysis. rjas.ro ICP-MS, in particular, offers very low detection limits and is capable of analyzing a wide range of elements simultaneously. nilu.no

The general procedure for heavy metal testing in Magaldrate, as outlined in the USP, involves dissolving a specific amount of the substance (e.g., 330 mg) in dilute hydrochloric acid. drugfuture.comuspbpep.com This solution is then diluted with water and tested for its heavy metal content.

A study assessing heavy metals in various antacid brands found that the concentrations of lead, cadmium, and nickel were generally below the exposure limits established by the International Conference on Harmonisation (ICH).

Table 1: Pharmacopoeial Limits for Heavy Metal Contaminants in Magaldrate

Contaminant Pharmacopoeia Limit Citation
Heavy Metals USP ≤ 0.006% (60 ppm) drugfuture.comuspbpep.comgoogle.com
Heavy Metals BP ≤ 30 ppm wellonapharma.com

Regulatory Compliance and Method Validation Parameters

Compliance with pharmacopoeial standards is mandatory for ensuring the quality, strength, purity, and identity of this compound. Major pharmacopoeias, including the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (EP), have established monographs for Magaldrate. lumenpharmachem.inelitechemicals.co.in These monographs provide a comprehensive set of tests, procedures, and acceptance criteria.

The USP monograph for Magaldrate specifies tests for:

Identification: Confirmation of the presence of magnesium, aluminum, and sulfate, and comparison of its X-ray diffraction pattern with a reference standard. drugfuture.com

Assay: Determination of the content of Magaldrate, which should be between 90.0% and 105.0% on a dried basis. wellonapharma.compardrugs.com

Content of Aluminum Hydroxide and Magnesium Hydroxide: Specific ranges for the content of Al(OH)₃ (32.1% to 45.9%) and Mg(OH)₂ (49.2% to 66.6%) are defined. wellonapharma.compardrugs.com

Sulfate Content: A specified range for sulfate (SO₄) content (16.0% to 21.0%). wellonapharma.compardrugs.com

Loss on Drying: A limit on the amount of water content. drugfuture.com

Soluble Chloride and Soluble Sulfate: Limits on water-soluble impurities. drugfuture.comuspbpep.com

Microbial Enumeration: Tests for the absence of harmful microorganisms like Escherichia coli. drugfuture.comuspbpep.com

Heavy Metals and Arsenic: As detailed in the section above. drugfuture.com

Manufacturers must ensure their product meets these international standards to market it globally. lumenpharmachem.in

Analytical methods used for the quality control of Magaldrate must be validated to ensure they are reliable, reproducible, and fit for their intended purpose. Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH). ijpir.comresearchgate.net Several studies have reported the development and validation of RP-HPLC methods for the simultaneous estimation of Magaldrate with other active ingredients. ijpir.comijprems.com

The key validation parameters are:

Specificity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. elementlabsolutions.com For combination drug products, specificity is confirmed by the absence of interference from other active ingredients or excipients at the retention time of Magaldrate. ijprems.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For Magaldrate, linearity is typically established over a concentration range (e.g., 50 µg/mL to 150 µg/mL), with a correlation coefficient (r²) greater than 0.999 being the acceptance criterion. ijprems.comijpar.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to the formulation and analyzed. The acceptance criterion for accuracy is typically a high percentage recovery, for example, around 100%. ijpir.comijprems.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The acceptance criterion is usually expressed as the relative standard deviation (%RSD), which should be less than 2%. ijpir.comijpir.com

Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH, temperature). elementlabsolutions.com It provides an indication of the method's reliability during normal usage.

Ruggedness: Assesses the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, or instruments. researchgate.net

Table 2: Typical Validation Parameters for an HPLC Method for Magaldrate

Parameter Typical Finding/Acceptance Criterion Citation
Linearity (r²) > 0.999 ijprems.comijpar.com
Accuracy (% Recovery) 100.17% ijpir.com
Precision (%RSD) < 2% ijpir.comijpir.com

| Specificity | No interference from excipients | ijprems.com |

In-Process and Final Product Quality Attributes

The pH is a critical process parameter during the synthesis of Magaldrate and a key quality attribute of the final formulation, particularly for suspensions.

During manufacturing, the pH must be carefully controlled. For example, in the reaction of aluminum hydroxide with a sulfate-containing compound, the pH should be maintained below 7 to prevent the incorporation of carbonate ions from atmospheric carbon dioxide, which can alter the compound's structure and therapeutic efficacy. google.com The final pH of a Magaldrate suspension is also a specified quality control parameter. Different sources indicate that the pH of the final suspension should be within a range of approximately 8.0 to 9.0, although some studies have reported ranges from 7.77 to 10.78 for various commercial antacid suspensions. pardrugs.comdrugsformulations.comresearchgate.net Consistent pH monitoring ensures batch-to-batch reproducibility and product stability. drugsformulations.com

The rheological properties of Magaldrate suspensions are crucial for their physical stability, pourability, and patient acceptability. Key parameters include viscosity and sedimentation volume.

Viscosity: The viscosity of a Magaldrate suspension must be controlled to ensure it is fluid enough to be poured easily but viscous enough to prevent rapid settling of particles and to provide a soothing mouthfeel. google.com Manufacturers offer Magaldrate pastes with varying viscosities; for instance, a viscous paste with a Magaldrate content of 20-25% may have a viscosity that is near the limit of flow capability but ensures excellent storage stability. cphi-online.comelementis.com In some formulations, the viscosity can range from approximately 36 cPs to over 970 cPs. researchgate.net

Sedimentation Volume: This parameter is a measure of the physical stability of the suspension. It is the ratio of the final, settled volume of the sediment to the original volume of the suspension. A sedimentation volume close to 1 indicates that the suspension is stable and the settled particles can be easily redispersed. researchgate.net Studies on Magaldrate suspensions aim for a high sedimentation volume ratio (e.g., 0.97 to 1.0) to ensure the formulation remains homogeneous and stable over its shelf life. google.com A stable paste should exhibit only slight sedimentation and no caking upon storage. cphi-online.comelementis.com

Controlling these rheological properties is essential, especially in developing concentrated or "high antacid capacity" suspensions that remain fluid, stable, and easily resuspendible. google.comepo.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Aluminum hydroxide
Magnesium hydroxide
Aluminum sulfate
Magnesium oxide
Lead
Cadmium
Nickel
Arsenic
Hydrochloric acid
Sodium hydroxide
Triethylamine
Acetonitrile
Methanol
Potassium dihydrogen orthophosphate
Ranitidine
Simethicone
Oxetacaine
Sodium chloride
Ammonium chloride
Nitric acid
Edetate disodium
Dithizone
Zinc sulfate
Methyl red
Potassium chromate
Silver nitrate
Sulfuric acid
Eriochrome Black T
Hydroxypropyl methylcellulose
Microcrystalline cellulose
Sodium carboxymethylcellulose
Sorbitol
Chlorhexidine acetate
Carrageenan
Xanthan gum
Sodium citrate (B86180)
Aspartame
Methyl Paraben
Propyl Paraben
Aerosil
Menthol
Spirit Chloroform
Erythrocin
Barium chloride
Magnesium acetate

Particle Size Distribution Analysis in Suspensions and Powders

Particle Size Analysis in Magaldrate Suspensions

The analysis of particle size in a liquid suspension requires techniques capable of measuring particles dispersed in a medium. For magaldrate suspensions, modern instrumental methods are favored for their precision and reproducibility.

Laser Diffraction: This is a predominant and widely accepted method for particle size analysis of pharmaceutical suspensions, including those containing magaldrate. braveanalytics.eumalvernpanalytical.com The European Pharmacopoeia lists particle size analysis by laser light diffraction as a general chapter (2.9.31). edqm.eu The technique operates on the principle that particles scatter light at an angle that is inversely proportional to their size; smaller particles scatter light at larger angles, while larger particles scatter light at smaller angles. malvernpanalytical.comanton-paar.com A laser beam is passed through a diluted, dispersed sample of the magaldrate suspension, and a series of detectors measure the intensity of the scattered light at various angles. anton-paar.com A computer algorithm then applies the Mie or Fraunhofer theory of light scattering to calculate the particle size distribution that created the observed scattering pattern. malvernpanalytical.com This method is rapid, repeatable, and can measure a wide range of sizes, typically from the nanometer scale up to several millimeters. braveanalytics.eumalvernpanalytical.com

Sedimentation Analysis: A more traditional method for assessing particle size in suspensions involves sedimentation, which can be described by Stoke's equation. rjptonline.org This method calculates particle diameter based on the rate at which particles settle in a liquid medium under the influence of gravity. rjptonline.org While less common now due to the prevalence of laser diffraction, it provides foundational insights into the physical stability of a suspension.

Research and manufacturing data indicate that for a pleasant mouthfeel and optimal reactivity, the particle size in a magaldrate suspension is finely controlled. For instance, some formulations aim for a narrow and fine particle size distribution centered at approximately 7 µm. spipharma.com Other studies and patents for antacid suspensions target a mean particle size in the range of 5-10 microns to ensure a high surface area for neutralization and to avoid a gritty texture. google.com The particle sizes of various commercial antacid oral suspensions have been found to be within the range for coarse dispersions, for example, between 1.942 and 5.92 μm. researchgate.net

Analytical MethodPrincipleTypical Application for Magaldrate Suspensions
Laser Diffraction (per Ph. Eur. 2.9.31)Measures the angular pattern of light scattered by particles to calculate their size distribution based on Mie or Fraunhofer theory. malvernpanalytical.comPrimary QC method for determining PSD, ensuring batch-to-batch consistency and desired characteristics like mouthfeel. spipharma.com6-napse.com
Sedimentation AnalysisCalculates particle diameter from the settling velocity of particles in a fluid, based on Stoke's Law. rjptonline.orgUsed to assess physical stability and sedimentation rate, which are influenced by particle size. researchgate.netrjptonline.org

Particle Size Analysis in Magaldrate Powders

For the raw material, this compound powder, particle size analysis is a crucial step to ensure that the material is suitable for its intended manufacturing process and will result in a final product with the desired qualities.

Sieve Analysis: This is a well-established and straightforward method for determining the particle size distribution of dry powders. wmtr.commt.com The method involves passing a known weight of the magaldrate powder through a stack of calibrated sieves with progressively smaller mesh openings. wmtr.com The stack is agitated for a set period, and the amount of powder retained on each sieve is then weighed. wmtr.com This allows for the calculation of the weight percentage of particles in different size ranges. Sieve analysis is particularly useful for characterizing coarser particles and is specified in various standards, such as ASTM B214 for powdered metals. wmtr.com For pharmaceutical applications, it is often preferred that the particle size of the aluminum-based active ingredient be less than 100 microns, as determined by sieve analysis, before further processing. google.com

Laser Diffraction for Powders: Modern laser diffraction instruments can also be equipped with dry powder dispersion units. braveanalytics.eu6-napse.com This allows for the rapid and precise measurement of the particle size distribution of magaldrate powder without the need for a liquid dispersant. This technique is highly automated and provides high-resolution data, often presented as a volume-based distribution. mt.com

Analytical MethodPrincipleTypical Application for Magaldrate Powders
Sieve AnalysisMechanical separation of particles based on size by passing them through a series of screens with specific mesh sizes. wmtr.comA fundamental QC test for raw material characterization, ensuring the powder is within specification for further processing. google.comlfatabletpresses.com
Laser Diffraction (Dry Dispersion)Measures the light scattering pattern created by particles dispersed in an air stream to calculate the size distribution. braveanalytics.euA modern, rapid method for high-resolution PSD analysis of the raw material, complementing or replacing traditional sieve analysis. 6-napse.com

Research Findings and Quality Control Parameters

The particle size distribution of magaldrate is not just a physical characteristic but a key factor in its performance. Studies on antacids have demonstrated that a decrease in particle size leads to an increase in the acid-neutralizing capacity (ANC). researchgate.net This is attributed to the larger surface area available for reaction when the particles are smaller.

Quality control of particle size is typically reported using statistical parameters derived from the distribution curve, such as the D-values (or Dv-values), which represent the particle diameter at which a certain percentage of the sample volume is smaller.

D10: Represents the particle size below which 10% of the sample volume exists.

D50: The median particle diameter, where 50% of the sample volume is composed of smaller particles and 50% is composed of larger particles. anton-paar.com

D90: Represents the particle size below which 90% of the sample volume exists. anton-paar.com

These parameters are critical for defining specifications for both the raw material and the finished product. A narrow distribution, indicated by a small difference between the D10 and D90 values, is often desirable for ensuring product uniformity and stability.

Product FormParameterReported Finding/TargetSignificance
Magaldrate SuspensionMean Particle SizeCentered on ~7 µm spipharma.comEnsures a pleasant, non-gritty mouthfeel.
Antacid SuspensionMean Particle Size5-10 microns google.comProvides high surface area for rapid acid neutralization.
Commercial Antacid SuspensionsParticle Size Range1.942 - 5.92 µm researchgate.netReflects the typical size of dispersed particles in marketed products.
Magaldrate Powder (Raw Material)Sieve Analysis< 100 microns google.comA common specification for the starting material before formulation.

Q & A

Basic Research Questions

Q. How can magaldrate anhydrous be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : this compound (aluminum magnesium hydroxide sulfate hydrate) is characterized via X-ray diffraction (XRD) to confirm crystallinity and lattice parameters. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., sulfate stretching at ~1100 cm⁻¹). Thermogravimetric analysis (TGA) quantifies hydration levels by measuring mass loss upon heating . Elemental analysis (e.g., ICP-OES) validates stoichiometric ratios of Al, Mg, and S, as per its molecular formula Al·10Mg·2O₄S·31H₂O .

Q. What standardized assays are recommended for quantifying magaldrate in pharmaceutical formulations?

  • Methodological Answer : The United States Pharmacopeia (USP) outlines titrimetric methods for magaldrate quantification. For example, acid-neutralizing capacity (ANC) assays involve dissolving magaldrate in excess HCl, followed by back-titration with NaOH to pH 3.5 . High-performance liquid chromatography (HPLC) with refractive index detection can resolve magaldrate in complex matrices like oral suspensions, calibrated against USP reference standards .

Q. How does magaldrate’s acid-neutralizing capacity compare to other antacids like hydrotalcite?

  • Methodological Answer : Comparative studies require in vitro models simulating gastric fluid (pH 1.2–2.0). Magaldrate’s ANC (≥25 mEq/g per USP) is measured against hydrotalcite using a standardized titration protocol. Kinetic studies track pH stabilization over time, revealing magaldrate’s rapid onset (5–10 minutes) versus hydrotalcite’s prolonged buffering . Data should be normalized to molar equivalents of active ingredients .

Advanced Research Questions

Q. What experimental designs address contradictions in magaldrate’s efficacy across in vivo and in vitro models?

  • Methodological Answer : Discrepancies arise from interspecies variability (e.g., rodent vs. human gastric physiology). To resolve this, use crossover studies with controlled variables (e.g., gastric emptying rates). Combine in vitro ANC assays with in vivo pH telemetry in animal models, applying statistical tools like ANOVA to isolate confounding factors (e.g., mucosal binding) . Meta-analyses of existing clinical data can contextualize lab findings .

Q. How can researchers optimize magaldrate’s stability in formulations under varying humidity and temperature?

  • Methodological Answer : Accelerated stability testing (ICH guidelines) involves storing magaldrate tablets/suspensions at 40°C/75% RH for 6 months. Monitor degradation via XRD (crystallinity loss), FTIR (sulfate hydrolysis), and pH shifts. Lyophilization or silica-based desiccants improve anhydrous stability, while excipient screening (e.g., cellulose derivatives) reduces hygroscopicity .

Q. What mechanistic studies elucidate magaldrate’s role in mucosal protection beyond acid neutralization?

  • Methodological Answer : Use transepithelial electrical resistance (TEER) assays on Caco-2 cell monolayers to evaluate barrier enhancement. Combine with ELISA to quantify prostaglandin E2 (PGE2) secretion, linking magaldrate’s aluminum-magnesium complex to cytoprotective pathways. Contrast with omeprazole (a proton-pump inhibitor) to isolate acid-independent effects .

Q. How do researchers validate magaldrate’s purity in synthetic batches contaminated with residual sulfates?

  • Methodological Answer : Ion chromatography (IC) with conductivity detection quantifies sulfate impurities (limit: ≤0.1% per USP). Pair with inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal contaminants (e.g., Fe, Pb). Recrystallization in ethanol-water mixtures (4:1 v/v) reduces impurities, validated via HPLC-UV .

Data Analysis & Interpretation

Q. What statistical approaches reconcile conflicting data on magaldrate’s aluminum bioavailability?

  • Methodological Answer : Apply Bayesian meta-regression to harmonize studies measuring serum Al³⁺ levels. Control for variables like renal function (e.g., glomerular filtration rate) and formulation pH. Use speciation modeling (e.g., Visual MINTEQ) to predict Al³⁺ solubility in gastrointestinal conditions .

Q. How can machine learning improve magaldrate formulation development?

  • Methodological Answer : Train neural networks on datasets linking excipient ratios (e.g., magaldrate:simethicone) to dissolution profiles. Feature selection algorithms (e.g., random forests) identify critical parameters (e.g., particle size, binder concentration). Validate with 3D-printed tablets tested in USP dissolution apparatus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.